molecular formula C13H18N2O2 B101375 trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide CAS No. 15942-11-7

trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide

Cat. No. B101375
CAS RN: 15942-11-7
M. Wt: 234.29 g/mol
InChI Key: RODNVULEJJJVHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide has been explored in various studies. For instance, the synthesis of trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol (AMB) involved the combination with organic acids such as p-hydroxybenzoic acid (PHBA), m-hydroxybenzoic acid (MHBA), and 3,4-dihydroxy benzoic acid (DHBA) to yield novel co-crystals. These co-crystals were characterized using X-ray single-crystal, fluorescence spectroscopy, and thermal analysis, indicating a successful synthesis process . Another study focused on the synthesis of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) and its optical isomers from optically active 4-amino-1-ethyl-2-hydroxymethylpyrrolidine di-p-toluenesulfonate, which was prepared from commercially available trans-4-hydroxy-L-proline . Lastly, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine under the catalytic action of triethylamine was reported to achieve a high yield of 87.8% .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their properties and potential applications. The co-crystals synthesized in the first study were analyzed using Hirshfeld surfaces and fingerprint plots, revealing that the structures are stabilized by various intermolecular interactions such as H…H, N–H…O, H…Br, and C…H . The absolute configurations of the optical isomers of TKS159 were determined spectroscopically, which is essential for assessing their pharmacological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their specific conditions and reagents. For example, the co-crystallization process in the first study required the right stoichiometry and the presence of water or methanol as solvents to form the desired co-crystals . The synthesis of TKS159 and its isomers involved the use of optically active pyrrolidine di-p-toluenesulfonate, showcasing the importance of chirality in chemical reactions . The improved process for synthesizing 2-hydroxy-N-(pyridin-4-yl)benzamide highlighted the role of triethylamine as a catalyst and the mild reaction conditions for achieving high yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structures and the interactions within the crystal lattice. The co-crystals in the first study exhibited a three-dimensional hydrogen-bonded network, which could potentially affect their solubility and stability . The pharmacological activity of TKS159 and its isomers was evaluated through their affinity for 5-HT4 receptors, with the (2S,4S)-1 isomer showing the most potent activity, suggesting that the molecular structure directly impacts biological function . The solubility and stability of these compounds are critical for their potential use as pharmaceuticals, and the studies provide valuable insights into these properties.

Scientific Research Applications

  • Antioxidant and Antibacterial Activities

    • Field: Biochemistry
    • Application: Benzamides have been found to exhibit antioxidant and antibacterial activities . They are synthesized from benzoic acids and amine derivatives .
    • Method: The compounds are purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . Their antioxidant activity is determined by total antioxidant, free radical scavenging, and metal chelating activity .
    • Results: Some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
  • Synthesis of Benzamides

    • Field: Organic Chemistry
    • Application: Benzamides are synthesized through direct condensation of carboxylic acids and amines .
    • Method: The reaction is performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
    • Results: This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .
  • Synthesis

    • Field: Organic Chemistry
    • Application: “trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide” can be synthesized from Isatoic Anhydride and trans-4-Aminocyclohexanol .
    • Method: The reaction is performed in water at 10 - 40°C for 2.5 hours . The reaction liquid turned off-white and turbid, reacted in a water bath at 40°C, with continuous stirring and bubbles appeared, and then kept the reaction for 2.5 hours .
    • Results: After the reaction, it was filtered with suction to obtain trans-4-[(2-aminobenzoyl)amino]cyclohexanol (Compound 4), washed with 10ml of ice ethanol three times to take away the water, and dried under reduced pressure to obtain an off-white solid 14.14g with a yield 98.5% .
  • Separation

    • Field: Analytical Chemistry
    • Application: “trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide” can be analyzed by reverse phase (RP) HPLC method .
    • Method: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
    • Results: This method provides a simple condition for the separation of "trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide" .
  • Pharmaceutical Applications

    • Field: Pharmaceutical Chemistry
    • Application: Benzamides, including potentially “trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide”, are found in various natural products and have been widely used in medical, industrial, biological and potential drug industries . They are also used as an intermediate product in the synthesis of therapeutic agents .
    • Method: Benzamides are usually produced from the reaction between carboxylic acids and amines at high temperature .
    • Results: Amide compounds are found in potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib, diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .
  • Industrial Applications

    • Field: Industrial Chemistry
    • Application: Amide compounds, including potentially “trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide”, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
    • Method: The specific methods of application in these industries can vary widely depending on the specific use case .
    • Results: The use of amide compounds in these industries can lead to improved product performance or new product capabilities .

properties

IUPAC Name

2-amino-N-(4-hydroxycyclohexyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-4,9-10,16H,5-8,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODNVULEJJJVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CC=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166654
Record name trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide

CAS RN

15942-11-7
Record name trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015942117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2-amino-N-(4-hydroxycyclohexyl)benzamide
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